Vonoprazan fumarate impurity 15

Description

Vonoprazan fumarate impurity 15, identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine, is a process-related impurity formed during the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used to treat acid-related disorders. This impurity was characterized using liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . Its structure arises from incomplete methylation during the synthesis of vonoprazan’s pyrrole core or side reactions involving intermediates such as 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-carbaldehyde .

Properties

Molecular Formula |

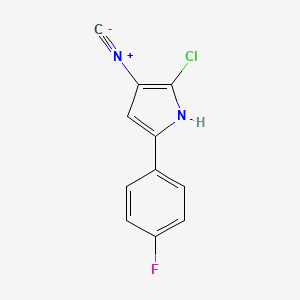

C11H6ClFN2 |

|---|---|

Molecular Weight |

220.63 g/mol |

IUPAC Name |

2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole |

InChI |

InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-2-4-8(13)5-3-7/h2-6,15H |

InChI Key |

BSOGCORCLVVHMH-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C(NC(=C1)C2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Optimization of Crystallization Parameters

- Dissolution Temperature: Typically 30–70 °C, optimized around 50–65 °C for best solubility.

- Crystallization Temperature: Cooling to 0–25 °C below dissolution temperature, often 0–10 °C preferred for high purity.

- Solvent Ratios: Mass ratios of vonoprazan fumarate to methanol to water range from 1:6.25:5 to 1:8.75:3 to optimize crystallization yield and purity.

Impurity Control Strategies

- Intermediate Purification: Removal of chlorinated impurities during intermediate stages (Formula II and III intermediates) reduces impurity 15 formation in the final product.

- Avoidance of Over-Reduction: Controlling reducing agent amount and reaction time minimizes side reactions producing impurity 15.

- Multiple Refinement Steps: Recrystallization and selective precipitation help reduce impurity 15 content to below 0.1%.

Analytical Methods for Detection and Quantification

- High-Performance Liquid Chromatography (HPLC): Phenyl bonded silica gel columns with gradient elution using aqueous triethylamine/trifluoroacetic acid and acetonitrile mobile phases are used to separate impurity 15 from vonoprazan fumarate and other impurities.

- HPLC Conditions Summary:

| Parameter | Details |

|---|---|

| Column | Phenyl bonded silica gel |

| Mobile Phase A | Aqueous solution with triethylamine, TFA |

| Mobile Phase B | Acetonitrile with triethylamine, TFA |

| Elution | Gradient |

| Detection | UV detection (wavelength not specified) |

| Number of Peaks Separated | 17 related substances including impurity 15 |

- Mass Spectrometry and NMR: Used for structural confirmation of impurity 15 and related compounds.

Data Table: Summary of Preparation Parameters and Outcomes

| Step | Parameter/Condition | Range/Value | Notes |

|---|---|---|---|

| Dissolution Temp. | Temperature for dissolving intermediates | 30–70 °C (optimal 50–65 °C) | Affects solubility and purity |

| Crystallization Temp. | Cooling temperature for precipitation | 0–25 °C (optimal 0–10 °C) | Controls crystal formation |

| Solvent System | Methanol:Water mass ratio | 6.25:5 to 8.75:3 | Mixed solvents improve purity |

| Reducing Agent | Sodium borohydride or equivalent | Stoichiometric, controlled | Excess causes impurities |

| Purity of Final Product | Vonoprazan fumarate purity | >99.5% (up to 99.9%) | Impurity 15 <0.1% achievable |

| Yield | Overall yield of vonoprazan fumarate | 68–75% | Depends on purification method |

Research Findings and Industrial Implications

- The preparation of vonoprazan fumarate with impurity 15 content below 0.1% is achievable by optimizing intermediate purity and crystallization conditions.

- Industrial scale production favors crystallization and filtration over chromatographic purification due to cost and scalability considerations.

- Identification and control of impurity 15 are critical due to its structural similarity to the active pharmaceutical ingredient, which complicates separation and quality control.

- The presence of impurity 15 and related chlorinated impurities is linked to the quality of intermediates; thus, early-stage purification is crucial.

Chemical Reactions Analysis

Vonoprazan fumarate impurity 15 undergoes various types of chemical reactions, including nucleophilic substitution reactions. For example, the secondary amine group in vonoprazan can react with benzofurazan (0.05% w/v NBD-Cl) reagent in an alkaline medium (0.1 M borate buffer pH 8.2) to produce a highly fluorescent product . Common reagents used in these reactions include benzofurazan and borate buffer. The major products formed from these reactions are highly fluorescent compounds that can be measured at specific wavelengths .

Scientific Research Applications

Vonoprazan fumarate impurity 15 has several scientific research applications. It is used in the development and validation of analytical methods for the estimation of vonoprazan in human plasma and content uniformity tests . The compound is also studied for its role in the stability and performance of pharmaceutical products, as impurities can affect the efficacy and safety of the drug . Additionally, this compound is used in the quality control processes during the production and storage of vonoprazan fumarate .

Mechanism of Action

The mechanism of action of vonoprazan fumarate impurity 15 is related to its parent compound, vonoprazan. Vonoprazan is a potassium-competitive acid blocker that inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in gastric parietal cells, thereby stopping gastric acid secretion . This inhibition is reversible and potassium-competitive, leading to potent and sustained acid suppression. The molecular targets involved are the H±K±ATPase enzymes in the gastric parietal cells.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₁₉FN₃O₂S

- Molecular Weight : 379.44 g/mol

- Formation Mechanism : Incomplete reduction of the intermediate aldehyde group or methylation steps .

Comparison with Other Process-Related Impurities

Six process-related impurities in vonoprazan fumarate have been identified, with impurity 15 being structurally distinct due to its dimethylamine substitution. Below is a comparative analysis of impurity 15 with other representative impurities:

Key Differences :

- Functional Groups : Impurity 15 retains a dimethylamine group, unlike des-methyl impurities or aldehyde intermediates.

- Stability : Impurity 15 is more stable in acidic conditions due to its tertiary amine structure, whereas aldehyde-containing impurities are prone to further oxidation .

Comparison with Other Potassium-Competitive Acid Blockers (P-CABs)

Vonoprazan fumarate belongs to the P-CAB class, which includes compounds like SCH 28080, AZD0865, and revaprazan. Impurity 15’s structure and properties differ significantly from these drugs:

Notes:

- The pKa of impurity 15 is estimated based on its tertiary amine group, which reduces its ability to accumulate in acidic compartments compared to vonoprazan (pKa 9.06) .

- Unlike therapeutic P-CABs, impurity 15 lacks the protonated amine critical for binding to H+/K+ ATPase, rendering it pharmacologically inert .

Detection and Quantification

Impurity 15 is quantified using validated HPLC methods with a detection limit of 0.05% and quantification limit of 0.15% . Its retention time (RT = 12.3 min) distinguishes it from other impurities like des-methyl derivatives (RT = 9.8 min) .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying Vonoprazan fumarate Impurity 15 in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method. A validated protocol uses a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with gradient elution. Mobile phases include potassium dihydrogen phosphate buffer (pH 6.6) with triethylamine, acetonitrile, and isopropanol. Detection occurs at 220 nm, achieving linearity (r > 0.999) for Impurity 15 in the range of 0.12–5.01 µg/mL. Recovery rates for impurities range from 94.72% to 100.67% with RSD < 2.0% . Alternative LC methods employ Phenomenex Kinetex EVO C18 columns (250 mm × 4.6 mm, 5.0 µm) for separating ten related substances, including degradation products .

Q. How is the identity of Impurity 15 confirmed in synthesized batches of Vonoprazan fumarate?

- Methodological Answer : Structural confirmation involves X-ray crystallography and spectroscopic techniques (1H-NMR, 13C-NMR, IR, and mass spectrometry). For Impurity 15 (2-amino-5-(2-fluorophenyl)furan-3-carbonitrile), single-crystal X-ray diffraction provides definitive evidence of molecular geometry and intermolecular interactions. Purity is validated via HPLC with a detection limit of 0.040 µg/mL .

Q. What are the solubility and stability profiles of Impurity 15 under varying pH conditions?

- Methodological Answer : Impurity 15 exhibits pH-dependent solubility. Stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids use dissolution apparatus (e.g., USP Type II paddle at 50 rpm). Samples are analyzed at intervals (5–90 minutes) to monitor degradation kinetics. Acetate buffer (pH 4.5) is optimal for dissolution testing, with similarity factors (f2 > 50) ensuring consistency with reference formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different chromatographic methods?

- Methodological Answer : Cross-validation using orthogonal methods (e.g., LC-MS/MS) is critical. For example, discrepancies in recovery rates between HPLC and LC-MS/MS may arise from matrix effects. A tandem mass spectrometry method with transitions at m/z 346.0 → 315.1 for Vonoprazan and m/z 350.0 → 316.0 for deuterated analogs can improve specificity. Method optimization should include spike-and-recovery experiments in plasma or formulation matrices to assess interference .

Q. What experimental designs are recommended for assessing the toxicological impact of Impurity 15 during long-term drug administration?

- Methodological Answer : Chronic toxicity studies in rodent models involve dosing Impurity 15 at supratherapeutic levels (e.g., 120 mg/kg/day) over 104 weeks. Pharmacokinetic interactions are evaluated via LC-MS/MS, focusing on AUC and Cmax changes. For example, Vonoprazan alters venlafaxine pharmacokinetics in rats by inhibiting CYP3A4, suggesting the need for therapeutic drug monitoring in co-administered therapies .

Q. How do synthesis pathways influence the formation of Impurity 15, and what strategies minimize its generation?

- Methodological Answer : Impurity 15 forms during the amide reduction step in Vonoprazan synthesis. Optimizing reaction conditions (e.g., substituting NaBH4 with BH3-THF) reduces by-product formation. Process analytical technology (PAT) monitors intermediate purity in real-time, ensuring impurity levels remain below ICH Q3A thresholds (0.10% for unknown impurities). Crystallization with fumaric acid further purifies the final product .

Data Contradiction Analysis

Q. Why do some studies report superior tolerability of Vonoprazan over PPIs, while others highlight insufficient long-term safety data?

- Analysis : While Vonoprazan shows non-inferiority to PPIs in 24-week trials (PU recurrence rates: 3.3–5.5% vs. 5.5% for lansoprazole), its long-term safety beyond 104 weeks lacks robust evidence. PPIs have well-documented risks (e.g., hypomagnesemia, Clostridioides difficile infection), but Vonoprazan’s potassium-competitive mechanism may pose unique risks, such as QT interval prolongation at supratherapeutic doses (40–120 mg). Phase I studies using moxifloxacin as a positive control highlight the need for ECG monitoring in high-risk populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.